Supinidine

説明

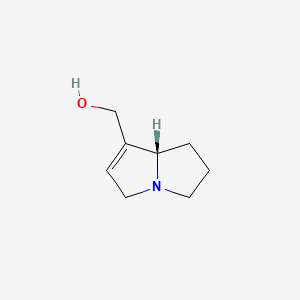

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,8,10H,1-2,4-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAZPFSQQKHEG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221884 | |

| Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-59-7 | |

| Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Supinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Chemotaxonomic Investigations of Supinidine

Botanical Sources and Distribution Patterns of Supinidine-Containing Species

This compound and its esterified forms are not ubiquitous in the plant kingdom but are characteristically found in specific families, most notably the Boraginaceae, Asteraceae, and Fabaceae. sdsu.edud-nb.info These compounds are considered a form of chemical defense against herbivores. nih.govresearchgate.net Their distribution is often specific to certain genera and even species, making them valuable chemotaxonomic markers. sdsu.edu

Investigations into various plant genera have revealed distinct patterns of this compound and its derivatives. The Boraginaceae family, in particular, is well-known for producing a wide array of pyrrolizidine (B1209537) alkaloids. sdsu.edumdpi.com

Heliotropium : This genus is a prominent source of this compound-type alkaloids. researchgate.net For instance, Heliotropium supinum contains supinine (B1681194), which is an ester of this compound. scispace.com Studies on Heliotropium indicum have also confirmed the presence of this compound. nih.govnih.gov Research on Heliotropium spathulatum has shown it produces (-)-supinidine along with other necine bases, highlighting the biosynthetic pathway where (-)-trachelanthamidine is converted to (-)-supinidine. nih.govmdpi.commdpi-res.com

Cynoglossum : Plants within this genus are known to contain alkaloids derived from both (+)- and (−)-supinidine. mdpi.com this compound has been isolated from the genus Cynoglossum, alongside other necine bases like trachelanthamidine (B129624). researchgate.net Studies of Cynoglossum officinale hairy root cultures have contributed to understanding the biosynthesis of these alkaloids. nih.gov

Eupatorium and Ageratum : These genera belong to the Asteraceae family, another significant source of pyrrolizidine alkaloids. bastiaanse-communication.com While many PAs in this family are of the senecionine (B1681732) type, lycopsamine-type PAs, which are structurally related to this compound derivatives, are notably found in the tribe Eupatorieae. nih.gov

Amsinckia : Research on about twenty species and varieties of this Boraginaceae genus has shown that their PA profiles consist of alkaloids derived from (+)- and (−)-supinidine, among other necine bases. mdpi.com

Symphytum : Studies on Symphytum officinale have also been instrumental in exploring the biosynthesis of lycopsamine-type PAs, which follow a pathway involving related necine base precursors. nih.gov

Table 1: Occurrence of this compound and Related Alkaloids in Select Plant Genera

| Genus | Family | Notable this compound-Related Alkaloids | References |

|---|---|---|---|

| Heliotropium | Boraginaceae | This compound, Supinine, (-)-Supinidine | scispace.comnih.govmdpi.com |

| Cynoglossum | Boraginaceae | (+)- and (−)-Supinidine derivatives | mdpi.comresearchgate.net |

| Amsinckia | Boraginaceae | (+)- and (−)-Supinidine derivatives | mdpi.com |

| Eupatorium | Asteraceae | Lycopsamine-type PAs | nih.govbastiaanse-communication.com |

The concentration and distribution of this compound and its derivatives within a plant are not uniform and can be influenced by various factors.

Tissue-Specific Distribution : Research on Heliotropium indicum has demonstrated that PAs are present in all plant tissues, but the highest concentrations are found in the inflorescences. nih.gov In a flowering plant, the inflorescences can account for over 70% of the total alkaloid content. nih.gov The site of PA biosynthesis also varies between species; for example, it occurs in the shoots of H. indicum and Cynoglossum officinale, but in the roots of Symphytum officinale. nih.gov

Ecological Pressures : The production of PAs, including this compound-based compounds, is widely understood as a defense mechanism against herbivores. nih.govresearchgate.net The presence and concentration of these bitter-tasting alkaloids can deter feeding by generalist herbivores. sdsu.edu Some specialized insects have, however, evolved to tolerate and sequester these alkaloids for their own defense. nih.govpnas.org This ecological interplay between plants and herbivores is a significant evolutionary driver for the diversity and accumulation of PAs. nih.gov Environmental conditions and developmental stage also play a role in the regulation of PA accumulation. researchgate.net

Research on Specific Plant Genera (e.g., Heliotropium, Cynoglossum, Eupatorium, Ageratum)

Chemotaxonomic Significance of this compound and Related Pyrrolizidine Alkaloids

The structural diversity of pyrrolizidine alkaloids makes them valuable tools for chemotaxonomy, the classification of organisms based on their chemical constituents. researchgate.net

The type of necine base (e.g., this compound, retronecine (B1221780), heliotridine) and the nature of the esterifying acids create a specific PA profile for a plant species. nih.govsdsu.edu These profiles can be used to establish or clarify taxonomic relationships.

For example, within the Boraginaceae family, the distribution of different PA types helps to characterize various genera. sdsu.edu Alkaloids derived from this compound are found alongside other types, and their presence or absence can be a distinguishing feature. mdpi.com The lycopsamine-type PAs are characteristic of the Boraginaceae and the tribe Eupatorieae (Asteraceae), while triangularine-type PAs are common in the Senecioneae (Asteraceae) and Boraginaceae. nih.gov

Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are crucial in this field. The fragmentation patterns of PAs in mass spectrometry provide structural information. For instance, PAs with a 1,2-unsaturated necine base of the this compound type (lacking a hydroxyl group at C-7) typically show a base peak at an m/z (mass-to-charge ratio) of 122. mdpi.comresearchgate.net This contrasts with saturated necine bases of the same type (e.g., trachelanthamidine), which show a base peak at m/z 124, or 1,2-unsaturated necines with a C-7 hydroxyl group (e.g., retronecine), which exhibit a base peak at m/z 138. mdpi.comresearchgate.net This allows for the precise identification of the necine base and aids in creating detailed chemical profiles for taxonomic comparison.

Table 2: Chemotaxonomic Classification of PA Types in Plant Families

| PA Type | Characteristic Necine Base/Structure | Predominantly Found In | References |

|---|---|---|---|

| Lycopsamine-type | Esterified with branched C7 necic acids | Boraginaceae, Eupatorieae (Asteraceae) | nih.gov |

| Triangularine-type | Open-chain esters with C5 acids | Senecioneae (Asteraceae), Boraginaceae | nih.gov |

| Senecionine-type | Macrocyclic diesters of retronecine | Senecioneae (Asteraceae), Fabaceae | nih.gov |

| Monocrotaline-type | Macrocyclic diesters | Fabaceae | nih.gov |

The biosynthesis of pyrrolizidine alkaloids has appeared multiple times throughout the evolutionary history of flowering plants, suggesting a significant adaptive advantage. nih.govnih.gov The key enzyme in the biosynthetic pathway is homospermidine synthase (HSS), which catalyzes the first committed step. researchgate.netmdpi.com

Studies have shown that HSS has evolved independently through gene duplication from deoxyhypusine (B1670255) synthase (DHS) on at least eight separate occasions in different plant families, including the Boraginaceae, Asteraceae, Fabaceae, and Convolvulaceae. mdpi.comuni-kiel.de This parallel evolution highlights the strong selective pressure, likely from herbivory, that has favored the development of PA-mediated chemical defenses. nih.govuni-kiel.de

The biosynthetic pathway itself shows a clear sequence of conversions. Pulse-chase experiments using isotopically labeled precursors in Heliotropium spathulatum demonstrated that the necine base (-)-trachelanthamidine is formed first, then dehydrogenated to form (-)-supinidine, which can be subsequently hydroxylated to produce (-)-retronecine. nih.govmdpi.commdpi-res.com This stepwise modification of the necine base allows for the generation of a diverse array of PAs from a common precursor, providing plants with a flexible and potent chemical arsenal. nih.gov

Isolation and Purification Methodologies for Supinidine in Research Settings

Extraction Techniques from Plant Materials

Efficient extraction of pyrrolizidine (B1209537) alkaloids (PAs), including supinidine, from plant materials is a critical first step in their isolation. A variety of techniques have been employed in research settings, with the choice often depending on the plant matrix, the target alkaloid concentration, and the desired yield and purity. nih.govmdpi.comd-nb.info

Solvent-Based Extraction Optimization Research

Solvent-based extraction remains a common approach for isolating PAs from plant sources. Research in this area focuses on optimizing parameters such as the type of solvent, solvent concentration, pH, temperature, and extraction time to maximize the recovery of target alkaloids. nih.govfao.orgresearchgate.net

Polar solvents, such as methanol (B129727) or aqueous dilute acids, are generally more efficient for extracting PAs and their N-oxides compared to nonpolar solvents like hexane, due to the slight solubility of all PA forms in nonpolar solvents. mdpi.com Studies have shown that using acidified solvents at increased temperatures for short durations can result in good extraction yields. nih.gov The pH of the aqueous solution is a critical parameter influencing extraction efficiency. researchgate.net

Different research groups have employed various solvent systems and techniques. For instance, maceration with 25% methanol in 2% formic acid has been used in a single extraction process. mdpi.com Other common solvent-based methods include refluxing, percolation, sonication, and Soxhlet extraction. mdpi.comd-nb.info

Optimization studies often involve comparing different solvent mixtures and conditions. For example, research on extracting senecionine (B1681732) and senkirkine, other PAs, demonstrated that a mixture of methanol/water acidified with HCl was an effective extraction solvent. nih.gov Varying the temperature between 60–120 °C did not significantly impact the PA content in that specific study. nih.gov

Advanced Extraction Technologies for this compound Isolation (e.g., Pressurized Hot Water Extraction)

In addition to conventional solvent extraction, advanced techniques are being explored and utilized in research to improve the efficiency and sustainability of PA isolation, including for compounds like this compound. Pressurized hot water extraction (PHWE), also known as pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE), is one such technique. fao.orgresearchgate.netshu.ac.uknih.gov

PHWE utilizes water at elevated temperatures and pressures to extract compounds. This method can offer advantages such as reduced solvent consumption, shorter extraction times, and higher extraction yields compared to conventional methods like Soxhlet extraction. fao.orgnih.govcore.ac.uk Research has investigated the effect of parameters like the nature and concentration of modifiers (acids or NH3) added to the aqueous solvent, and temperature (50–125 °C) on PA recovery using PHWE. nih.gov

Studies comparing PHWE with other methods, such as heating under reflux, have shown promising results for extracting PAs like lycopsamine, although the efficiency can be influenced by factors such as the solubility of the alkaloid in the compressed hot solvent. researchgate.net While some studies indicated higher recovery rates for various PAs from different plant species using PHWE compared to official reference methods, achieving complete and automated extraction remains an area of research. nih.gov

Other advanced techniques mentioned in the context of PA extraction research include microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE). mdpi.comd-nb.infocore.ac.uk SFE, which typically uses supercritical carbon dioxide as the mobile phase, has been explored, although its effectiveness can depend on the polarity of the target compounds and may require modifiers like methanol. core.ac.ukwikipedia.orgmdpi.com

Chromatographic Separation Strategies for this compound

Following extraction, chromatographic methods are essential for separating this compound from other extracted compounds and plant matrix components. Various chromatography techniques are employed in research for both analytical and preparative purposes. nih.govmdpi.comd-nb.info

Preparative Liquid Chromatography Development

Preparative liquid chromatography (PLC) is a key technique for isolating and purifying larger quantities of this compound and other PAs for further research. This involves developing and optimizing liquid chromatography methods to achieve sufficient separation of the target compound from closely related alkaloids and impurities present in the crude extract. d-nb.infomdpi.com

While the search results provide general information on PLC for PA purification d-nb.infomdpi.com, specific detailed research findings on the development of PLC methods solely for this compound were not extensively detailed. However, the principle involves selecting appropriate stationary phases (e.g., silica (B1680970) gel or reversed-phase materials) and mobile phases (solvent systems) to achieve the desired resolution and purity of this compound. mdpi.comnitrkl.ac.in Elution gradients are often optimized to separate compounds with similar polarities. ekb.eg

Research on the synthesis of this compound derivatives has also utilized preparative HPLC for purification, indicating its importance in obtaining pure samples for structural confirmation and further studies. nitrkl.ac.in

Thin Layer Chromatography (TLC) and Supercritical Fluid Chromatography

Thin Layer Chromatography (TLC) is a simple and widely used chromatographic technique in PA research for analytical screening, monitoring extraction and purification steps, and sometimes for semi-quantitative determination. d-nb.infocore.ac.ukmdpi.comijper.org TLC on silica plates is commonly employed, with visualization achieved using various reagents such as Ehrlich's reagent, chloro-aniline, Mattocks procedure, or Dragendorff's reagent, often combined with densiometric detection or UV radiation. d-nb.infocore.ac.uk TLC can be used for analytical purposes and for developing screening methods. d-nb.infomdpi.com

Supercritical Fluid Chromatography (SFC) is another chromatographic technique used in the analysis and purification of various compounds, including low to moderate molecular weight, thermally labile molecules. wikipedia.org SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and stationary phases similar to those used in liquid chromatography. wikipedia.org While SFC has applications in separating chiral and achiral compounds, particularly in the pharmaceutical industry, and has been explored for PA analysis d-nb.info, specific detailed research on the application of SFC solely for the isolation or purification of this compound was not prominently featured in the provided search results. However, the general principles of SFC could potentially be applied to this compound isolation, especially for separating it from closely related isomers or for preparative scale purification, given its suitability for thermally labile compounds. wikipedia.org

Isolation of this compound N-Oxides and Other Derivatives in Research Contexts

Pyrrolizidine alkaloids often exist in plants as both tertiary amine forms and their corresponding N-oxides. mdpi.comresearchgate.netuva.esmdpi.com this compound N-oxide is a relevant derivative in research contexts. mdpi.comnih.gov The isolation of these N-oxides and other this compound derivatives presents specific challenges due to their different polarity compared to the tertiary bases. mdpi.comekb.eg

N-oxides are generally more polar and water-soluble than the tertiary bases, which influences the choice of extraction and separation methods. mdpi.comekb.eg While traditional methods sometimes involved reducing N-oxides to tertiary amines before isolation, this approach can alter the natural composition of the alkaloid mixture. ekb.eg Therefore, research focuses on methods that allow for the isolation of both forms. mdpi.com

Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are crucial for the simultaneous detection and separation of PAs and their N-oxides. nih.govmdpi.comuva.es LC-MS/MS methods offer high efficiency separation and detection without the need for derivatization, simplifying sample preparation. mdpi.com Solid phase extraction (SPE) techniques, particularly strong cation exchange (SCX) cartridges, have shown advantages for the simultaneous isolation of PAs and their N-oxides with high yield and fewer interferences. uva.es

Research has also involved the synthesis of this compound derivatives for various studies. shu.ac.ukgla.ac.ukresearchgate.netresearchgate.net The isolation of these synthetic derivatives often employs chromatographic methods like preparative layer chromatography or preparative HPLC for purification. nitrkl.ac.in Studies on the alkaloids of Heliotropium supinum have reported the isolation of supinine (B1681194) (an ester of this compound) and the potential isolation of its N-oxide, although the latter was thought to be an artefact in one instance. scispace.com Research on other plant species known to contain this compound derivatives, such as Chromolaena pulchella, has involved the isolation of compounds like this compound triviridiflorate and this compound diviridiflorate from root extracts using chromatographic fractionation and purification techniques. nih.gov

Biosynthetic Pathways and Genetic Regulation of Supinidine

Elucidation of Precursor Incorporation into Supinidine

The foundational research into this compound biosynthesis, like that of other necine bases, has heavily relied on tracer studies using radioactively labeled precursors. These experiments have been crucial in identifying the primary building blocks incorporated into the pyrrolizidine (B1209537) ring structure.

Research on Putrescine, Spermidine (B129725), and Homospermidine as Core Precursors

Extensive studies have established that polyamines, specifically putrescine and spermidine, are essential precursors for the necine base moiety of pyrrolizidine alkaloids, including this compound. Putrescine (a four-carbon diamine) and spermidine (a triamine formed from putrescine) contribute to the formation of homospermidine. Homospermidine is considered the specific building block for the necine base structure. nih.govuni-kiel.deresearchgate.netmdpi.com

Tracer studies using radioactively labeled putrescine, spermidine, and homospermidine have demonstrated their incorporation into various necine bases, such as trachelanthamidine (B129624), this compound, retronecine (B1221780), and heliotridine. biocrick.comnih.govcapes.gov.br These studies indicate a common core pathway originating from these polyamines. Specifically, spermidine provides an aminobutyl group that is transferred to putrescine, yielding homospermidine. nih.gov Research with labeled substrates has shown that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine. researchgate.net

Data from tracer studies highlighting the incorporation of polyamines into necine bases are summarized in the table below:

| Precursor | Labeled Atom | Incorporated into Necine Base | Relevant Necine Bases Studied |

| Putrescine | 14C or 13C | Yes | Trachelanthamidine, this compound, Retronecine, Heliotridine, Rosmarinecine mdpi.combiocrick.comnih.govcapes.gov.brshu.ac.uk |

| Spermidine | Radioactive | Yes | Trachelanthamidine, this compound, Retronecine, Heliotridine biocrick.comnih.govcapes.gov.br |

| Homospermidine | 14C or 13C | Yes | Trachelanthamidine, this compound, Retronecine, Heliotridine mdpi.combiocrick.comnih.govcapes.gov.br |

Identification of Necine Base and Necic Acid Moiety Precursors

Pyrrolizidine alkaloids are composed of two main parts: a necine base (the bicyclic alcohol) and one or more necic acids (esterifying carboxylic acids). This compound is a necine base itself. The biosynthesis of the necine base moiety, including this compound, is primarily derived from the polyamine pathway involving putrescine and spermidine, leading to homospermidine. uni-kiel.deresearchgate.netmdpi.com Homospermidine is considered the precursor for the biosynthesis of the necine base structure. uni-kiel.deresearchgate.net Tracer experiments with [1,9-13C2]-homospermidine have shown that homospermidine is incorporated intact into necine bases like retronecine, confirming its role as a direct precursor for the bicyclic structure. mdpi.com

While this compound is a necine base, it can be esterified with necic acids to form more complex pyrrolizidine alkaloids like supinine (B1681194) (this compound esterified with trachelanthic acid). researchgate.net The precursors for the necic acid moieties are derived from different metabolic pathways, often involving branched-chain amino acids. For example, 2-aminobutanoic acid is a known biosynthetic precursor to several necic acids. gla.ac.uk Isoleucine has also been shown to contribute to the necic acid portion of certain PAs. gla.ac.uk Acetohydroxyacid synthase (AHAS) is involved in the formation of precursors for certain necic acids, specifically the C7-pronecic acid, by catalyzing the transfer of an activated acetaldehyde (B116499) from pyruvate (B1213749) to 2-oxoisovalerate. uni-kiel.de

Enzymatic Steps and Mechanisms in this compound Biosynthesis

The conversion of polyamine precursors into the bicyclic necine base structure of this compound involves a series of enzymatic transformations.

Characterization of Key Enzymes (e.g., Homospermidine Synthase, Diamine Oxidase, Acetohydroxyacid Synthase)

A key enzyme in the biosynthesis of necine bases is homospermidine synthase (HSS). uni-kiel.deresearchgate.netmdpi.com HSS catalyzes the first committed step in PA biosynthesis, forming sym-homospermidine (B1197146) from putrescine and spermidine. researchgate.netmdpi.com This enzyme facilitates the transfer of an aminobutyl moiety from spermidine to putrescine. uni-kiel.de HSS has been characterized in various PA-producing plants. researchgate.netmdpi.com

Another enzyme implicated in the pathway is diamine oxidase. Studies have shown that homospermidine is further processed by a β-hydroxyethylhydrazine sensitive diamine oxidase in the pathway leading to necine bases like trachelanthamidine. researchgate.netbiocrick.comnih.govcapes.gov.br This oxidation step is likely involved in the cyclization process that forms the pyrrolizidine ring system. Copper-dependent diamine oxidases are suggested to catalyze the oxidation of homospermidine to 4,4'-iminodibutanal, which then cyclizes to pyrrolizidine-1-carbaldehyde. wikipedia.org

Acetohydroxyacid synthase (AHAS) is an enzyme involved in the biosynthesis of the necic acid moieties that esterify necine bases. uni-kiel.de While not directly involved in the formation of the this compound necine base itself, it is crucial for the biosynthesis of esterified pyrrolizidine alkaloids containing this compound. AHAS catalyzes a step in the formation of C7-pronecic acid, a precursor for certain necic acids. uni-kiel.de

Molecular and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, as a necine base, is part of the broader pyrrolizidine alkaloid pathway, which is subject to complex molecular and genetic regulation. This regulation governs the production levels and profiles of PAs within plants, responding to developmental cues and environmental stimuli nih.govresearchgate.net.

Gene Identification and Cloning Related to this compound Production

A key enzyme initiating the pyrrolizidine alkaloid biosynthesis pathway, leading to necine bases like this compound, is homospermidine synthase (HSS). HSS catalyzes the formation of homospermidine from putrescine and spermidine, representing the first pathway-specific step nih.govuni-kiel.deresearchgate.net. Research has shown that the gene encoding HSS evolved through gene duplication from the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism nih.govuni-kiel.deresearchgate.net. This evolutionary recruitment of HSS has occurred independently in various plant lineages that produce PAs nih.govuni-kiel.de.

Cloning and characterization of the HSS gene from different PA-producing species have provided insights into its role in initiating the pathway. For instance, the coding sequence for HSS from Senecio vernalis was cloned and expressed in E. coli, confirming its enzymatic activity and substrate requirements (putrescine and spermidine) nih.gov. Studies in Convolvulaceae have analyzed the presence of putative hss gene copies in various species, although the mere presence of the gene does not always correlate with PA accumulation, suggesting further layers of regulation uni-kiel.deresearchgate.net.

While HSS is the initial committed enzyme, the subsequent steps leading specifically to this compound from homospermidine involve further enzymatic conversions, including oxidations and cyclizations mdpi.com. For example, studies using radioactively labeled precursors in Heliotropium spathulatum have suggested a biosynthetic sequence where (-)-trachelanthamidine is dehydrogenated to (-)-supinidine, which is then hydroxylated to (-)-retronecine mdpi.comnih.govmdpi-res.com. However, the specific enzymes catalyzing these downstream reactions directly involved in this compound formation from its immediate precursors remain largely elusive mdpi.comnih.gov. In Symphytum officinale, homospermidine oxidase (HSO), a copper-containing amine oxidase, is involved in catalyzing the formation of the pyrrolizidine ring, and different paralogs of the gene encoding HSO show tissue-specific expression researchgate.net.

Transcriptomic and Proteomic Studies on Biosynthetic Pathways

Transcriptomic and proteomic studies have been employed to gain a broader understanding of the genes and proteins involved in pyrrolizidine alkaloid biosynthesis, including the production of necine bases like this compound. Transcriptome profiling can reveal the expression patterns of genes potentially involved in the pathway across different tissues and developmental stages mdpi.comuni-kiel.de. For example, transcriptome data from Ipomoea triloba and Ipomoea trifida support the transcription of both dhs and putative hss genes in various plant parts, including roots and leaves uni-kiel.deresearchgate.net.

Proteomic analyses can identify the enzymes present and their abundance, providing further evidence for the activity of specific biosynthetic steps mdpi.comnih.gov. While direct proteomic studies specifically focused on this compound biosynthesis are limited in the provided search results, broader proteomic analyses related to pyrrolizidine alkaloids and associated metabolic processes have been conducted. For instance, proteomic studies in rat livers exposed to the pyrrolizidine alkaloid retrorsine (B1680556) have investigated the impact on various metabolic pathways and DNA repair mechanisms, highlighting the downstream biological interactions of these compounds rather than their plant biosynthesis nih.gov. However, omics technologies, in general, are recognized as valuable tools for understanding the genetic and metabolic processes driving alkaloid biosynthesis in plants mdpi.comresearchgate.net.

Integrating transcriptomic and proteomic data can provide a more comprehensive view of the regulatory networks controlling PA production. Coregulated genes identified through such integrated analyses can point to coordinated expression of enzymes within the biosynthetic pathway nih.gov.

Environmental and Developmental Regulation of Gene Expression

The biosynthesis and accumulation of pyrrolizidine alkaloids, including this compound-type PAs, are known to be influenced by developmental stage, tissue type, and environmental conditions nih.govmdpi.comresearchgate.net. This suggests that the expression of genes encoding biosynthetic enzymes is subject to developmental and environmental regulation.

Developmental regulation of PA biosynthesis is evident in the restricted expression of HSS in specific tissues and at particular growth stages in some plant species. For example, in Eupatorium cannabinum, HSS expression is primarily restricted to young roots and correlates with plant growth nih.govmdpi-res.com. In Symphytum officinale, HSS expression can occur in roots and can also be activated in young leaves upon inflorescence development, indicating developmental control over the site of biosynthesis researchgate.netmdpi-res.com. The site of PA biosynthesis can vary among species, being localized in roots, shoots, or both mdpi.comnih.gov.

Environmental factors, particularly abiotic stresses such as drought and nutrient availability, have been shown to affect alkaloid concentrations in plants nih.govmdpi.comuniversiteitleiden.nl. Studies have reported that certain abiotic stresses can lead to increased accumulation of alkaloids mdpi.com. While the precise mechanisms for this increase are not fully elucidated, it is hypothesized that it could be a passive consequence of reduced CO2 fixation under stress conditions, leading to enhanced activity of pathways consuming NADPH, including some alkaloid biosynthesis pathways mdpi.com. The genetic control and heritability of PA biosynthesis are also well-established, with a significant portion of the variation in total PA content attributed to genotypic variation nih.govuniversiteitleiden.nl.

The regulation of PA biosynthesis by plant hormones, such as methyl jasmonate, is also being investigated, as these hormones play roles in plant defense responses nih.govresearchgate.net. Application of methyl jasmonate has been shown to influence PA concentrations in different plant tissues in some species nih.gov.

The complex interplay between genetic programming, developmental cues, and environmental signals ultimately dictates the expression levels of the genes encoding the enzymes in the this compound biosynthetic pathway, thereby regulating the production and accumulation of this compound and this compound-type pyrrolizidine alkaloids in plants.

Chemical Synthesis and Derivatization Strategies for Supinidine and Analogs

Total Synthesis Approaches to Supinidine and Its Stereoisomers

Total synthesis of this compound and its stereoisomers presents significant challenges, primarily related to the construction of the bicyclic pyrrolizidine (B1209537) core and the precise control of stereochemistry at multiple centers researchgate.netnitrkl.ac.inust.hkresearchgate.netresearchgate.netacs.orgacs.org. Numerous strategies have been developed over the years, employing diverse methodologies to address these challenges.

Development of Novel Synthetic Routes to the Pyrrolizidine Core

The construction of the pyrrolizidine core, the characteristic azabicyclo[3.3.0]octane system, is a central theme in this compound synthesis nih.govmdpi.com. Researchers have explored various innovative approaches to assemble this bicyclic framework. One strategy involves the cyclization of suitably substituted pyrrolidine (B122466) derivatives researchgate.netnitrkl.ac.in. Another common approach focuses on building the pyrrolidine-containing ring onto a preformed pyrrolidone precursor researchgate.netnitrkl.ac.in. More convergent strategies aim to construct both rings simultaneously, such as through transannular cyclization reactions researchgate.net.

Specific methodologies employed for pyrrolizidine core construction relevant to this compound synthesis include aza-ene reactions followed by allylsilane-induced ring closure researchgate.netnitrkl.ac.in, intramolecular Wittig reactions shu.ac.uk, vinylaziridine-pyrroline rearrangements wiley-vch.dediva-portal.orgnih.govacs.org, and phosphine-catalyzed annulation reactions escholarship.orgresearchgate.net. These methods offer different advantages in terms of efficiency, stereocontrol, and the ability to introduce necessary functional groups. For instance, an aza-ene reaction followed by allylsilane-aldehyde ring closure has been utilized in the synthesis of (±)-supinidine researchgate.netnitrkl.ac.in. Intramolecular Wittig reactions have also been reported as a method for constructing the fused pyrrolidone system, leading to a formal total synthesis of (±)-supinidine shu.ac.uk. The vinylaziridine-pyrroline rearrangement has been featured in syntheses of this compound nih.govacs.org.

Stereoselective Synthesis of the Necine Base Moiety

Achieving the correct relative and absolute stereochemistry of the necine base moiety, particularly the configuration at the stereogenic centers, is paramount for synthesizing biologically relevant this compound and its stereoisomers researchgate.netnitrkl.ac.inust.hkresearchgate.netacs.orgontosight.aimdpi.com. Various stereoselective methods have been developed to control these crucial aspects of the synthesis. Approaches include the use of chiral starting materials from the chiral pool, such as L-proline, malic acid, or carbohydrates nih.gov.

Asymmetric synthesis strategies have also been employed, including asymmetric hydrogenation ontosight.ai and methodologies involving chiral auxiliaries mdpi.com or chiral catalysis mdpi.com. For example, asymmetric hydrogenation of specific precursors can lead to the formation of stereocenters with high enantioselectivity ontosight.ai. The use of chiral N-phosphinoyl/phosphoryl imines and their asymmetric reactions have been explored for accessing chiral amine derivatives relevant to natural product synthesis mdpi.com. Density functional theoretical studies have been utilized to understand and favor specific transition structures that lead to stereocontrolled products in reactions like the aza-ene reaction used in this compound synthesis researchgate.netnitrkl.ac.in.

Strategies for Formal Synthesis of this compound

Formal synthesis of this compound involves the synthesis of a known intermediate that has previously been converted into this compound shu.ac.ukdiva-portal.orgnih.govacs.orgescholarship.org. This approach allows researchers to demonstrate the utility of novel synthetic methodologies by reaching a common advanced intermediate. Several strategies for formal synthesis have been reported, often showcasing new methods for constructing the pyrrolizidine core or introducing specific functionalities with controlled stereochemistry. Examples include formal syntheses utilizing phosphine-catalyzed annulation reactions escholarship.org and those featuring vinylaziridine-pyrroline rearrangements diva-portal.orgnih.govacs.org. An intramolecular Wittig reaction strategy has also been reported as constituting a formal total synthesis of (±)-supinidine by accessing a known precursor shu.ac.uk.

Semisynthesis of this compound from Related Natural Products

Semisynthesis involves the synthesis of a target molecule starting from a readily available natural product precursor that already contains a significant portion of the desired structure nih.gov. While this compound itself is a necine base found in various plants uni-kiel.dedokumen.pub, semisynthesis approaches often focus on modifying more abundant or easily accessible related pyrrolizidine alkaloids or their derivatives to obtain this compound or its analogs. This can be particularly useful for accessing specific stereoisomers or labeled versions of this compound. Although specific detailed examples of this compound semisynthesis from related natural products were not extensively detailed in the provided snippets, the concept of semisynthesis is recognized as an important route for accessing natural product variants for biological evaluation nih.gov. This compound is known to be an ester component of certain pyrrolizidine alkaloids like amabiline, which is derived from viridifloric acid and this compound wikipedia.org. This suggests potential semisynthetic routes could involve the cleavage of such ester linkages.

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs and derivatives is essential for conducting structure-activity relationship (SAR) studies to understand how modifications to the molecular structure impact biological activity google.comnih.govresearchgate.net. This involves designing and synthesizing compounds with targeted alterations to the necine base structure or the attachment of different necic acids in the case of pyrrolizidine alkaloids where this compound serves as the base.

Modification of the Necine Base Structure

Modification of the this compound necine base structure can involve alterations to the ring system, introduction or modification of functional groups (such as hydroxyl groups), or changes to the stereochemistry core.ac.uk. Synthetic strategies developed for the total synthesis of this compound and other necine bases are often adaptable for the synthesis of these analogs researchgate.netnitrkl.ac.inust.hkresearchgate.netresearchgate.netacs.orgacs.org. For instance, variations in the cyclization strategies or the choice of reagents in stereoselective steps can lead to derivatives with different substitution patterns or stereochemical configurations. The synthesis of novel necic acid analogues for esterification with necine bases like synthanecine A (a related necine base) has been explored to create novel pyrrolizidine alkaloid analogues core.ac.uk. These approaches highlight the synthetic efforts directed towards generating a library of compounds for SAR investigations.

Variation of the Necic Acid Ester Moiety

The structural diversity among pyrrolizidine alkaloids is largely determined by the necine base and the attached necic acid(s) gla.ac.ukcore.ac.uk. This compound is a necine base characterized by a 1,2-unsaturated pyrrolizidine ring system with a hydroxyl group at the C-9 position. Naturally occurring this compound-type pyrrolizidine alkaloids are typically esters where a necic acid is esterified to this C-9 hydroxyl group core.ac.ukshu.ac.uk. Necic acids are often branched-chain mono- or di-carboxylic acids, which can vary in their degree of branching, hydroxylation, and unsaturation gla.ac.uk.

Synthetic strategies aiming to create this compound analogs often involve the esterification of this compound with different carboxylic acids to mimic or explore the structural variations observed in naturally occurring PAs or to generate novel compounds with altered properties. For instance, the synthesis of this compound derivatives has been explored through the N-alkylation of proline followed by cyclization to form the pyrrolizidine skeleton, and subsequent modifications including the reduction of ester groups gla.ac.uk. Another approach involves the use of synthanecine A, a related necine base, which can be treated with various acid chlorides, chloroformates, and isocyanates to yield ester, carbonate, and carbamate (B1207046) derivatives gla.ac.uk. While this example uses synthanecine A, similar esterification strategies are applicable to this compound to introduce varied necic acid moieties.

The specific necic acid attached to the this compound core dictates the final pyrrolizidine alkaloid structure. Examples of necic acids found in PAs include trachelanthic acid and seneciphyllic acid core.ac.uk. The synthesis of specific this compound esters for research purposes requires methods to couple the this compound necine base with the desired necic acid or a synthetic equivalent.

Research findings indicate that insects can synthesize this compound and retronecine (B1221780) esters from plant-derived necine bases and necic acids of insect origin, highlighting the natural process of necic acid variation on a necine core researchgate.net. This biological process serves as an inspiration for synthetic chemists to explore different ester combinations.

Synthetically, the formation of the ester linkage typically involves coupling the hydroxyl group of this compound with the carboxyl group of the necic acid using standard esterification techniques, often employing coupling reagents to facilitate the reaction. The choice of synthetic route to this compound itself also impacts the ability to introduce different necic acid moieties, as some routes yield this compound ethyl ester as an intermediate, which can then be further modified tandfonline.com.

Synthesis of this compound N-Oxides and Other Metabolites for Research Purposes

Pyrrolizidine alkaloids, including those derived from this compound, often exist in plants as their N-oxides shu.ac.ukmdpi.comnih.gov. The N-oxide form is also a significant metabolite in biological systems gla.ac.uk. For research purposes, particularly in studying the metabolism, toxicology, and biological activity of this compound-type alkaloids, the synthesis of this compound N-oxides and other potential metabolites is crucial.

The synthesis of pyrrolizidine alkaloid N-oxides is typically achieved by oxidizing the tertiary amine nitrogen in the necine base or the esterified alkaloid. A common method involves treatment with oxidizing agents such as hydrogen peroxide gla.ac.uk or m-chloroperoxybenzoic acid (m-CPBA). This oxidation converts the nitrogen atom from a tertiary amine to a quaternary ammonium (B1175870) N-oxide.

Research has shown that N-oxidation is a major metabolic pathway for pyrrolizidine alkaloids in organisms gla.ac.ukresearchgate.net. The resulting N-oxides are generally less lipophilic than their parent alkaloids, which can affect their distribution and excretion gla.ac.uk. Synthesizing these N-oxides allows researchers to study their properties directly and compare them to the parent alkaloids.

Besides N-oxidation, other metabolic transformations of this compound-type alkaloids can occur, including hydrolysis of the ester linkage to yield the necine base and the necic acid, and potentially further modifications of the necine structure, such as dehydrogenation leading to pyrrolic metabolites gla.ac.uk. While pyrrolic metabolites are often associated with toxicity, the synthesis of various metabolites, including hydroxylated or conjugated derivatives, is important for comprehensive metabolic profiling and toxicological studies.

For research purposes, radiolabeled pyrrolizidine alkaloids and their N-oxides have been synthesized to track their metabolic fate gla.ac.uk. This involves incorporating isotopes like 14C into the precursor molecules used in the synthesis.

Structure Elucidation Methodologies for Supinidine and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Supinidine Structural Characterization

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. It provides information about the number and types of atoms in a molecule, their electronic environment, and their connectivity. hyphadiscovery.comnih.gov

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed in the structural elucidation of this compound and its metabolites. nih.govdiva-portal.orgbiocrick.comresearchgate.net

1D NMR: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental 1D techniques. ¹H NMR provides information on the different types of protons and their splitting patterns, which can indicate neighboring protons. ¹³C NMR reveals the different carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments in conjunction with ¹³C NMR help in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). researchgate.net

2D NMR: Two-dimensional NMR experiments provide correlations between nuclei, which are crucial for establishing connectivity and spatial relationships.

COSY (COrrelation SpectroscopY): This technique shows correlations between protons that are coupled to each other through typically two or three bonds. princeton.edu It helps in establishing proton spin systems within the molecule. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). princeton.edu This is essential for assigning proton signals to their corresponding carbons. researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY shows through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. researchgate.netprinceton.edu

Detailed analysis of the chemical shifts, coupling constants, and correlation patterns observed in these 1D and 2D NMR spectra allows for the unambiguous assignment of each signal and the complete mapping of the molecular structure. researchgate.nethyphadiscovery.com

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the preferred conformations of this compound and its metabolites. Analysis of coupling constants, particularly vicinal coupling constants in ¹H NMR, can provide information about the dihedral angles between coupled protons, which in turn relates to the conformation of flexible rings or chains. NOESY correlations, which depend on the spatial proximity of nuclei, are also valuable for probing molecular conformation. acs.org While specific detailed NMR data for conformational analysis of this compound were not extensively found in the immediate search results, the general principles of using coupling constants and NOESY apply to its pyrrolizidine (B1209537) ring system.

Mass Spectrometry (MS) Applications in this compound Structure Confirmation

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation behavior of a compound. researchgate.netdiva-portal.org This is crucial for confirming the molecular formula and gaining insights into the structural subunits. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound and its metabolites. researchgate.netcontaminantdb.cawikidata.orgacs.orggla.ac.ukmdpi.com HRMS provides a highly accurate mass measurement (typically to several decimal places), which allows for the calculation of possible elemental compositions. By comparing the experimentally determined accurate mass with theoretical masses calculated for different molecular formulas, the correct formula can be confidently assigned. researchgate.netcontaminantdb.cawikidata.orgacs.orggla.ac.ukmdpi.com For example, the molecular formula of this compound is C₈H₁₃NO, with a monoisotopic mass of 139.099714 Da. nih.govchemspider.com HRMS can confirm this with high precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. researchgate.netcontaminantdb.cawikidata.orggla.ac.ukmdpi.com The fragmentation pattern is characteristic of the compound's structure. By analyzing the masses of the fragment ions and their relative abundances, chemists can deduce the fragmentation pathways and gain valuable information about the connectivity and functional groups within the molecule. researchgate.netcontaminantdb.cawikidata.orggla.ac.ukmdpi.com MS/MS is particularly useful for the structural characterization of metabolites, as it can reveal how the original compound has been modified. Studies on pyrrolizidine alkaloids, including those related to this compound, often utilize MS/MS to identify characteristic fragment ions corresponding to the necine base and the attached necic acid moieties. mdpi.comnih.gov For this compound-type esters, fragmentation patterns typically show ions related to the this compound base (m/z 140.1070 and m/z 122.0965 are mentioned as observed fragments for this compound-type base in one study) and the cleaved necic acid. mdpi.comnih.gov

Elucidation of Double Bond Positions by MS (e.g., using DMDS adducts)

Determining the precise location of double bonds within a molecule can be challenging using NMR alone, especially in complex structures or when dealing with small sample quantities. Mass spectrometry, in conjunction with chemical derivatization, can be employed for this purpose. One such method involves the formation of dimethyl disulfide (DMDS) adducts. researchgate.net The double bond reacts with DMDS, forming a cyclic adduct. Upon electron ionization (EI) MS, this adduct typically fragments on either side of the original double bond, yielding characteristic ions that reveal the position of the unsaturation. researchgate.net This technique has been used in the structural elucidation of compounds containing alkene functionalities, including those potentially related to pyrrolizidine alkaloids or co-occurring compounds in plant extracts where this compound is found. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

X-ray crystallography is a powerful technique for the unambiguous determination of the solid-state structure of crystalline compounds, including the absolute stereochemistry of chiral molecules. This method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystal lattice. Analysis of this pattern allows for the calculation of electron density maps, from which the positions of atoms and thus the molecular structure and configuration can be determined.

For pyrrolizidine alkaloids like this compound, X-ray crystallography has been indispensable, especially when dealing with structures significantly different from known compounds or those with multiple asymmetric centers. uni-bonn.deresearchgate.net Early applications of X-ray analysis for alkaloids often required the formation of heavy atom salts (e.g., with Cl, Br, or I) to aid in phase determination. uni-bonn.deresearchgate.net However, modern crystallographic techniques have largely overcome this requirement. uni-bonn.deresearchgate.net

X-ray studies provide detailed information, including structural formula, relative configuration, absolute configuration, and preferred conformation in the crystal state. uni-bonn.deresearchgate.net Quantitative data on bond lengths, bond angles, and dihedral angles can be calculated from the experimentally determined atomic coordinates. uni-bonn.deresearchgate.net

While direct X-ray crystallographic data specifically for this compound itself is less commonly reported in isolation compared to its esterified forms or synthetic intermediates, the technique has been successfully applied to determine the absolute stereochemistry of key intermediates in the synthesis of pyrrolizidine alkaloids containing the this compound core. For example, single X-ray crystallography has been used to confirm the absolute stereochemistry of intermediates, such as an (S,S)-configured compound, during the enantioselective total synthesis of (+)-amabiline, an alkaloid containing the (−)-supinidine core. nih.gov This highlights the utility of X-ray crystallography in confirming the stereochemical outcome of synthetic routes aiming to produce chiral molecules like this compound and its derivatives. X-ray diffraction studies have also confirmed the structures and stereochemistry of various pyrrolizidine alkaloid types and their dihydropyrrolizine metabolites. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD, VCD) for Stereochemical Assignment in Research

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are valuable tools for determining the stereochemistry of chiral molecules, particularly when crystalline material suitable for X-ray crystallography is not available or when studying molecules in solution. These methods probe the interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the ultraviolet-visible region. The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), is highly sensitive to the absolute configuration and conformation of the molecule, especially in the presence of suitable chromophores. Comparing experimental ECD spectra with computationally predicted spectra for different stereoisomers is a common approach for absolute configuration assignment. ECD is considered a powerful tool, often complementary to X-ray crystallography, particularly due to its high sensitivity and relatively straightforward spectral interpretation, especially when using methods like the exciton (B1674681) chirality method. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the rotation of plane-polarized light by a chiral substance as a function of wavelength. Like ECD, the ORD spectrum provides information related to the molecule's stereochemistry. ORD and ECD are related phenomena, and data from both can be used in stereochemical analysis.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. VCD spectra are sensitive to the three-dimensional arrangement of atoms and can provide detailed information about both the absolute configuration and conformation of a molecule in solution. VCD has emerged as a reliable and versatile method for the unambiguous assignment of absolute configuration and conformations of chiral molecules in solution. rsc.org

Chiroptical methods are particularly useful for natural products that may be available only in small quantities or in non-crystalline forms. acs.org While NMR methods are also widely applied for stereochemical assignments, they are often semiempirical, and techniques like the Mosher method are primarily limited to assigning stereocenters at carbinol groups. acs.org Chiroptical spectroscopy, on the other hand, can provide insights into the absolute configuration of various types of chiral centers.

Research on pyrrolizidine alkaloids and other natural products frequently utilizes ECD, ORD, and VCD for stereochemical assignments. researchgate.netrsc.orgdiva-portal.orgacs.orgscience.govnih.gov For instance, chiroptical measurements, including ORD and VCD, have been used in conjunction with calculated spectra to assign the stereochemistry of natural products. acs.org The application of these techniques, often coupled with computational chemistry to predict spectra for candidate structures, allows for the determination of absolute configurations even for complex or conformationally flexible molecules. researchgate.netrsc.orgacs.org

While specific published studies detailing the direct application of ECD, ORD, or VCD solely for the stereochemical assignment of isolated this compound were not prominently found in the search results, these methods are routinely applied to pyrrolizidine alkaloids and their derivatives. The principles and applications described for related chiral natural products are directly relevant to how chiroptical spectroscopy would be employed for this compound and its metabolites to confirm or determine their stereochemistry in solution. The combination of spectroscopic data and computational analysis is a powerful approach for tackling the stereochemical challenges presented by natural products like those based on the this compound scaffold. researchgate.netrsc.orgacs.orgresearchgate.net

Analytical Method Development and Validation for Supinidine in Research Matrices

Chromatographic Methods for Detection and Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, are the preferred methods for the analysis of pyrrolizidine (B1209537) alkaloids, including Supinidine, in complex matrices. mdpi.comresearchgate.netnih.gov These methods offer the necessary separation power and sensitivity to detect and quantify PAs, which are often present at low levels. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed for the analysis of pyrrolizidine alkaloids. mdpi.comresearchgate.netmdpi.comuni-kiel.demdpi.com GC-MS is a valuable tool for the separation and identification of volatile and semi-volatile compounds. For PA analysis by GC-MS, the alkaloids are typically analyzed in their free base form. mdpi.com A notable aspect of GC-MS for PAs is that N-oxides, which are also commonly found in plants, are not directly detected and require a prior reduction step to their corresponding free bases to be amenable to GC analysis. mdpi.com This reduction can be achieved using methods such as reduction with zinc in HCl. mdpi.com GC-MS has been used to identify compounds like supinine (B1681194) and amabaline, which feature a this compound type base, based on characteristic fragmentation patterns, such as a base peak at m/z 122. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and its hyphenated techniques like LC-MS/MS and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are widely considered the preferred methods for the determination of pyrrolizidine alkaloids due to their reliability, high sensitivity, and ability to analyze both free bases and N-oxides simultaneously without a reduction step. mdpi.comnih.govmdpi.comspectroscopyonline.commdpi.com UHPLC-MS/MS offers advantages over traditional HPLC-MS due to its higher resolving power and greater sensitivity, making it particularly suitable for quantifying PAs at very low levels in diverse matrices. spectroscopyonline.com

LC-MS/MS methods often utilize electrospray ionization (ESI) in positive mode for the analysis of PAs. mdpi.comtandfonline.com Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted analysis, providing high selectivity and sensitivity for the detection and quantification of specific PAs. tandfonline.com UHPLC-MS/MS methods have been developed for the quantification of PAs in a wide range of food matrices, including honey, teas, and milk. mdpi.comspectroscopyonline.com These methods can effectively separate and detect numerous PAs, including isomeric and chiral compounds. mdpi.com High-resolution mass spectrometry (HRMS), coupled with UHPLC, is also employed for screening and identification, allowing for the tentative identification of a large number of PAs and their N-oxides based on accurate mass measurements and fragmentation patterns. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is another method used for the analysis of pyrrolizidine alkaloids. researchgate.netmdpi.commdpi.comsci-hub.se While HPLC-UV can be used for quantitative analysis, it generally offers lower sensitivity and resolution compared to GC-MS or LC-MS methods. mdpi.com A limitation of UV detection for PAs is that many lack strong chromophores, requiring detection at low and less specific wavelengths (around 220 nm) or requiring derivatization to incorporate a chromophore for improved detection. sci-hub.seresearchgate.net Derivatization using reagents like 4-dimethylaminobenzaldehyde (Ehrlich's reagent) after conversion of the necine base to a pyrrole (B145914) can create a colored product detectable by UV-Vis, enabling the quantification of certain PA types. sci-hub.se

Immunoassays and Biosensor Development for this compound Detection in Research (e.g., ELISA)

While chromatographic methods coupled with mass spectrometry are predominant for comprehensive PA analysis, immunoassays and biosensors represent alternative approaches for detection, particularly for high-throughput screening or on-site monitoring. Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), have been explored for PA detection. mdpi.com These methods rely on the specific binding of antibodies to the target analyte. Biosensors, which integrate a biological recognition element with a transducer, are also being developed for the rapid and selective determination of various compounds, and the principles could be applied to PA detection. nih.govnih.govscribd.com Bead-based immunoassays, for example, have shown potential for ultrasensitive detection of biomarkers in continuous sample flow. nih.gov While the provided snippets mention immunoassays and biosensors in the context of detecting other substances like D-amino acids or bacterial pathogens, their application to this compound specifically would involve developing antibodies or recognition elements that selectively bind to this compound. nih.govnih.gov

Sample Preparation Strategies for Complex Matrices (e.g., Plant Extracts, In Vitro Biological Samples)

Effective sample preparation is a critical step in the analysis of this compound and other PAs in complex matrices such as plant extracts and biological samples. The goal is to extract the target analytes efficiently while removing interfering substances that could affect chromatographic separation or detection. nih.govspectroscopyonline.comnih.govnih.gov

Common sample preparation strategies for PAs include extraction using various solvents and techniques. nih.govnih.govnih.gov Acidic extraction is frequently used to extract PAs, which are basic compounds. spectroscopyonline.combastiaanse-communication.com Solvents such as methanol (B129727), ethanol, water, and mixtures thereof, often acidified with HCl or sulfuric acid, are commonly employed. nih.govnih.govbastiaanse-communication.com Techniques like maceration, sonication, refluxing, and pressurized hot water extraction have been reported for extracting PAs from plant materials. nih.govnih.gov

Method Validation Parameters (e.g., Limits of Detection/Quantification, Selectivity, Sensitivity)

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. nih.govtbzmed.ac.ir Key validation parameters for the analysis of this compound and other PAs include limits of detection (LOD), limits of quantification (LOQ), selectivity, and sensitivity. nih.govmdpi.comuni-kiel.demdpi.comtandfonline.comwikipedia.org

Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govtbzmed.ac.irloesungsfabrik.de These limits are often determined using the signal-to-noise ratio (S/N), typically with a ratio of 3:1 for LOD and 10:1 for LOQ in chromatographic methods. sci-hub.senih.govloesungsfabrik.de Reported LOD and LOQ values for PA analysis using sensitive methods like UHPLC-MS/MS can be in the low µg/kg range. mdpi.commdpi.comresearchgate.net It is important to note that LOD and LOQ values can vary depending on the specific method, matrix, and the approach used for their determination. tbzmed.ac.ir

Selectivity: Selectivity refers to the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. nih.govnih.gov This is particularly important for complex matrices like plant extracts. sci-hub.se Chromatographic separation plays a crucial role in achieving selectivity by separating the target analyte from potential interferences. Mass spectrometry provides additional selectivity by detecting ions based on their mass-to-charge ratio and fragmentation patterns. mdpi.comtandfonline.com

Sensitivity: Sensitivity refers to the ability of the method to detect small amounts of the analyte. tbzmed.ac.irloesungsfabrik.de LC-MS/MS and UHPLC-MS/MS methods are generally considered highly sensitive for PA analysis, allowing for the detection of trace levels. mdpi.commdpi.comspectroscopyonline.com Factors influencing sensitivity in chromatographic methods include the detection technique, sample preparation, and chromatographic conditions. nih.govloesungsfabrik.de

Other important validation parameters include accuracy, precision (intraday and interday variability), linearity (the relationship between analyte concentration and detector response), and recovery (the efficiency of the extraction process). mdpi.comresearchgate.netnih.gov Validation ensures the reliability and robustness of the analytical method for its intended research application. nih.govnih.gov

Data Tables

While interactive data tables cannot be directly generated in this format, the following tables present examples of data points related to PA analysis extracted from the search results.

Table 1: Examples of LOD and LOQ for PA Analysis using UHPLC-MS/MS

| Matrix | Analyte Type | LOD (µg/kg) | LOQ (µg/kg) | Source |

| Honey, Milk, Tea | Various PAs | 0.015–0.75 | 0.05–2.5 | mdpi.com |

| Food Supplements, Herbal Infusions, Honey, Teas | 118 PAs and PANOs | 0.6–30 | Not specified | researchgate.net |

| Oregano, Mixed Herbal Tea | 33 PAs and N-oxides | Not specified | 0.5–10 | mdpi.com |

Table 2: Examples of PA Recovery from Different Matrices using UHPLC-MS/MS

| Matrix | Recovery Range (%) | Source |

| Honey | 64.5–103.4 | mdpi.com |

| Milk | 65.2–112.2 | mdpi.com |

| Tea | 67.6–107.6 | mdpi.com |

Table 3: Comparison of GC-MS and LC-MS for PA Analysis in Honey

| Method | PA Levels Detected (µg/kg) | Qualitative Agreement | Quantitative Comparison | Source |

| LC-MS | 1–55 | Yes | Lower total amount | tentamus.com |

| GC-MS | 1–16 | Yes | Higher total amount | tentamus.com |

Note: Table 3 highlights a specific comparison where GC-MS detected higher total PA amounts, potentially due to better coverage of certain PA types compared to the specific LC-MS method used in that study.

Mechanistic Investigations of Supinidine’s Biological Activities

Cellular and Molecular Targets of Supinidine

The toxicity of this compound stems from the ability of its reactive metabolites to interact with and damage essential cellular macromolecules. These interactions disrupt normal cellular functions and can lead to cell death and tissue damage. The primary molecular targets include DNA and cellular proteins.

A crucial aspect of this compound's genotoxicity is its capacity to form covalent adducts with DNA. Following metabolic activation by cytochrome P450 enzymes in the liver, this compound is converted into reactive electrophilic pyrrolic species, such as dehydro-pyrrolizidines (DHPAs). nih.gov These metabolites can then covalently bind to the nitrogen atoms of DNA bases, forming pyrrole-DNA adducts (PDAs). nih.gov

Research has identified specific adducts, such as 7-hydroxy-9-(deoxyguanosin-N2-yl) this compound and its degradation product, 7-hydroxy-9-(deoxyguanosin-N2-yl) dehydrothis compound (B1218406), as significant biomarkers of exposure and genotoxic damage. nih.gov The formation of these bulky adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.govmdpi.com

The cell possesses sophisticated DNA repair mechanisms to counteract such damage. The primary pathways involved in repairing bulky DNA lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.gov While these pathways are known to repair DNA adducts from various genotoxic agents, their specific role and efficiency in the removal of this compound-derived adducts remain an area of active investigation. nih.gov Studies on related PAs suggest that if the damage overwhelms the repair capacity, it can lead to persistent DNA lesions, increasing the risk of long-term toxicity. thieme-connect.com

Table 1: this compound-Related DNA Adducts and Repair Pathways

| Adduct Type/Process | Description | Key Findings |

| Pyrrole-dG Adduct | A primary DNA adduct formed from the reaction of a this compound metabolite with deoxyguanosine. nih.gov | Identified as a major adduct in studies investigating PA-induced genotoxicity. nih.gov |

| Pyrrole-G Adduct | A degradation product of the primary pyrrole-dG adduct. nih.gov | Also used as a biomarker for PA-induced DNA damage. nih.gov |

| Base Excision Repair (BER) | A DNA repair pathway that targets damaged or abnormal bases. nih.gov | Its potential involvement in repairing this compound-derived adducts is under investigation. nih.gov |

| Nucleotide Excision Repair (NER) | A DNA repair pathway that removes bulky DNA lesions and chemical adducts. nih.gov | Its role in the removal of this compound-DNA adducts is a subject of ongoing research. nih.gov |

Beyond DNA, the reactive pyrrolic metabolites of this compound also target cellular proteins. These electrophilic intermediates can form covalent bonds with nucleophilic amino acid residues (such as cysteine) in proteins, leading to the formation of pyrrole-protein adducts. foodstandards.govt.nz This process can alter the structure and function of critical proteins, disrupting cellular homeostasis. foodstandards.govt.nz

The formation of these adducts is a key mechanism of cytotoxicity. researchgate.net For instance, the binding of pyrrolic metabolites to cytoskeletal proteins like actin has been demonstrated for other PAs, which can disrupt cell structure and integrity.

Table 2: Potential Protein and Enzyme Interactions of this compound and Related PAs

| Target Type | Interaction Mechanism | Potential Consequence |

| Cellular Proteins | Covalent binding of reactive metabolites to form pyrrole-protein adducts. foodstandards.govt.nz | Alteration of protein structure and function, leading to cytotoxicity. |

| Actin | Cross-linking with DNA by pyrrolizidine (B1209537) alkaloids. | Disruption of cytoskeleton and cellular integrity. |

| Acetylcholinesterase | Inhibition of enzyme activity by certain PAs. mdpi.com | Potential neurotoxic effects. mdpi.com |

The biological activities of this compound may also involve interactions with cellular membranes and receptors. The metabolites of PAs, being lipophilic, have the potential to intercalate into the lipid bilayer of cell membranes. This interaction can lead to membrane perturbation, altering membrane fluidity and permeability, which can disrupt ion gradients and the function of membrane-bound proteins. mdpi.com

Additionally, some PAs have been found to modulate the activity of various neuroreceptors, including serotonin (B10506) (5-HT) receptors. mdpi.com Such interactions can induce immediate behavioral responses in herbivores, such as food avoidance, and may contribute to the neurotoxic effects observed in some cases of PA poisoning. mdpi.com While specific studies detailing the receptor binding profile of this compound itself are not extensively documented, its presence in PAs known to interact with these receptors indicates a potential role. mdpi.com Research into the specific interactions of this compound with membrane components and receptors is necessary to fully understand its pharmacological and toxicological profile.

Studies on Protein Interactions and Enzyme Inhibition

In Vitro Studies on this compound-Induced Cellular Responses

Cell culture models are invaluable tools for dissecting the specific cellular events triggered by this compound and other PAs. These in vitro studies allow for a controlled investigation of the molecular pathways leading to cell death and the cellular stress responses that are activated upon exposure.

Exposure of cells, particularly liver cells like HepG2 and HepaRG, to toxic PAs has been shown to induce cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). semanticscholar.orgmdpi.comresearchgate.net The choice between these pathways often depends on the concentration of the toxin and the metabolic state of the cell.

Apoptosis: The genotoxic and cellular stress caused by this compound metabolites can trigger the intrinsic apoptotic pathway. This involves the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis. semanticscholar.orgmdpi.com

Necrosis: At higher concentrations or under conditions of severe cellular damage, PAs can induce necrosis. This may be mediated by the upregulation of factors like the necrosis factor receptor-interacting protein. semanticscholar.orgmdpi.com Necrosis is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can provoke an inflammatory response in surrounding tissues. semanticscholar.org

Studies using various cell lines have confirmed that the metabolic activation of PAs is a prerequisite for inducing these cell death pathways, highlighting the liver's role as the primary target organ. researchgate.net

The metabolism of PAs is intrinsically linked to the generation of oxidative stress. The enzymatic processes mediated by cytochrome P450 can produce reactive oxygen species (ROS) as byproducts. nih.gov An excess of ROS can overwhelm the cell's natural antioxidant defenses, leading to a state of oxidative stress.

This oxidative stress contributes significantly to the toxicity of this compound by causing:

Lipid Peroxidation: Damage to cellular membranes, altering their integrity and function.

Protein Oxidation: Damage to enzymes and structural proteins.

DNA Damage: Oxidative damage to DNA bases, further contributing to the genotoxic burden. mdpi.com

In response to this chemical insult, cells activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalases, as well as the mobilization of non-enzymatic antioxidants like glutathione. researchgate.netphytojournal.com The balance between ROS production and the antioxidant response is a critical determinant of cell fate, with excessive, unmitigated oxidative stress often leading to apoptosis or necrosis. nih.gov

Table 3: Summary of In Vitro Cellular Responses to Pyrrolizidine Alkaloids

| Cellular Response | Mechanism/Pathway | Cell Models Used |

| Apoptosis | Activation of mitochondrial (intrinsic) pathways, caspase activation. semanticscholar.orgmdpi.com | HepG2, HepaRG liver cells. researchgate.net |